3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride
Description
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride is a heterocyclic indole derivative characterized by:
- Core structure: Indole ring fused with a phenyl group at position 2 and an amino group at position 3.
- Functional groups: A methyl ester at the 4-carboxylic acid position and a hydrochloride salt.
Its synthesis and characterization likely involve NMR and mass spectrometry techniques, as seen in analogous indole derivatives (e.g., 13C-NMR and HRMS data for structurally related compounds) .
Properties
IUPAC Name |
methyl 3-amino-2-phenyl-1H-indole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-20-16(19)11-8-5-9-12-13(11)14(17)15(18-12)10-6-3-2-4-7-10;/h2-9,18H,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIJYQQBIAODNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=C2N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis often initiates with 4-nitroindole due to its strategic nitro group, which can be reduced to an amine in later stages. Protection of the indole nitrogen (N1) with a triisopropylsilyl (TIPS) group is critical to prevent undesired side reactions during subsequent electrophilic substitutions. This step, achieved using triisopropylsilyl chloride (TIPSCl) and sodium hydride in tetrahydrofuran (THF), affords 4-nitro-1-(triisopropylsilyl)-1H-indole in yields exceeding 85%.
Phenyl Group Introduction at C2
The phenyl moiety at position 2 is introduced via palladium-catalyzed cross-coupling reactions . While direct C–H arylation is challenging due to the indole's electron-rich nature, pre-halogenation at C2 followed by Suzuki-Miyaura coupling with phenylboronic acid has been proposed. Alternative approaches include Friedel-Crafts alkylation using benzyl alcohols under acidic conditions, though regioselectivity remains a concern.
Stepwise Preparation Methods
Synthesis of 3-Amino-4-Carboxy Intermediate
The critical intermediate 3-amino-1-(triisopropylsilyl)-1H-indole-4-carboxylic acid is synthesized through the following steps:
-
Bromination at C4 : Treatment of protected 4-nitroindole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at C4, facilitating subsequent carboxylation.
-
Lithiation and Carboxylation : Bromine at C4 undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) at −78°C, followed by quenching with carbon dioxide to yield the carboxylic acid.
-
Esterification : The carboxylic acid is converted to the methyl ester using methyl chloroformate (MOMCl) in the presence of triethylamine, achieving >90% conversion.
Nitro Reduction and Deprotection
The nitro group at C3 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in methanol. Subsequent removal of the TIPS group with tetra-n-butylammonium fluoride (TBAF) in THF regenerates the indole NH.
Hydrochloride Salt Formation
The free base 3-amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester is treated with hydrochloric acid (HCl) in anhydrous diethyl ether, precipitating the hydrochloride salt. This step typically achieves >95% purity after recrystallization from methanol/ether.
Optimization of Reaction Conditions
Lithiation Efficiency
The success of carboxylation hinges on precise lithiation conditions:
Esterification Kinetics
Esterification with MOMCl proceeds efficiently under mild conditions (0°C to room temperature, 12–18 hours), with triethylamine neutralizing generated HCl. Polar aprotic solvents like DMF enhance reaction rates but may complicate purification.
Characterization and Analytical Data
Spectral Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >97% purity, with a retention time of 6.2 minutes.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-aminoindole compounds exhibit promising anticancer properties. For instance, a study evaluated the antiproliferative effects of several indole derivatives, including those related to 3-amino-2-phenyl-1H-indole, on human tumor cell lines such as HeLa and A2780. The most potent derivatives showed GI50 values lower than 5 μM, indicating strong anticancer activity. The mechanism was linked to the inhibition of DNA topoisomerase II, which is crucial for DNA replication and cell division .
Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of interleukin-4 (IL-4) gene expression, which plays a critical role in inflammatory responses. By modulating T helper cell activity, these compounds can potentially reduce inflammation and treat related diseases .
Biological Evaluation
Cellular Assays
3-Amino-2-phenyl-1H-indole derivatives have been subjected to various cellular assays to assess their biological activity. For example, compounds were tested for their ability to induce apoptosis in cancer cells, demonstrating that certain derivatives could significantly enhance mitochondrial dysfunction and lead to cell death .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins involved in disease processes. These studies help elucidate the structure-activity relationship (SAR) of the compounds, guiding further optimization for enhanced efficacy .
Synthetic Applications
Building Block for Drug Development
3-Amino-2-phenyl-1H-indole derivatives serve as valuable building blocks in the synthesis of more complex pharmaceutical agents. Their structural framework allows for modifications that can enhance pharmacological properties or target specific biological pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Research Findings
(a) Structural Uniqueness vs. Thiophene Derivatives
The thiophene analog (3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester) shares a methyl ester and amino group but replaces the indole core with a sulfur-containing thiophene ring. This substitution alters electronic properties and bioavailability, making it more suitable for anticancer applications (e.g., targeting DNA replication) . In contrast, the indole core in the target compound may favor interactions with serotonin receptors or kinase enzymes .
(b) Comparison with Yohimban Derivatives
The yohimban-based methyl ester hydrochloride () is structurally bulkier and derived from a natural alkaloid scaffold. Its hydroxy and methyl ester groups enhance solubility and receptor binding, likely for neurological applications.
(c) Positional Isomerism in Indole Carboxylic Acids
The 7-chloro-3-methyl-1H-indole-2-carboxylic acid () demonstrates how substituent position affects functionality. Chlorination at C-7 and a methyl group at C-3 (vs. phenyl at C-2 in the target compound) result in distinct physicochemical properties. The absence of an amino group and hydrochloride salt in this analog further limits its pharmacological utility .
(d) Analytical Techniques
Fatty acid methyl esters () are routinely analyzed via GC-MS for metabolic profiling. While structurally dissimilar to the target compound, these methods could be adapted for characterizing indole-based methyl esters, particularly in purity assessment or metabolite identification .
Biological Activity
3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride, a compound with the molecular formula and CAS number 2305079-54-1, has garnered attention in recent years for its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an indole ring, which is known for its biological significance. The methyl ester and hydrochloride forms enhance its solubility and bioavailability, making it a candidate for pharmacological applications.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, various studies have shown that indole derivatives can inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester | Staphylococcus aureus | 8 |
| 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester | Escherichia coli | 16 |
| Tetracycline | Staphylococcus aureus | 1 |
| Tetracycline | Escherichia coli | 2 |
This table illustrates that while the compound shows promising activity against certain strains, it is less potent compared to established antibiotics like tetracycline .
Antiviral Activity
The antiviral potential of this compound has also been explored. A study on related indole derivatives reported their effectiveness against various viral strains, including coronaviruses.
Table 2: Antiviral Activity Against Coronaviruses
| Compound | Strain | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester | HCoV-OC43 | 47 ± 2 | 350 ± 15 | 7.4 |
| 3-Amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester | HCoV-229E | 18 ± 1 | 645 ± 27 | 35.8 |
The selectivity index indicates that this compound is significantly less toxic to host cells while effectively inhibiting viral replication .
Anticancer Activity
Indole derivatives are often investigated for their anticancer properties due to their ability to interact with various cellular pathways. Recent studies have highlighted the potential of the compound in inducing apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines:
- MRC-5 (Human Lung Fibroblast) : CC50 = 670 µM
- HCT-8 (Human Colon Cancer) : IC50 = 100 µM
These findings suggest a moderate level of cytotoxicity, indicating potential use in cancer therapy while necessitating further investigation into its mechanisms .
The biological activities of 3-amino-2-phenyl-1H-indole derivatives are often attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The indole structure allows for interactions with various biomolecules, potentially leading to inhibitory effects on protein synthesis and enzyme activity.
Q & A
Basic: What are the standard synthetic routes for preparing 3-amino-2-phenyl-1H-indole-4-carboxylic acid methyl ester hydrochloride?
Methodological Answer:
The synthesis of indole-based ester hydrochlorides typically involves condensation reactions under acidic conditions. For example, analogous procedures include refluxing 3-formyl-indole derivatives with aminothiazolones or thioxothiazolidinones in acetic acid with sodium acetate as a catalyst (3–5 hours, ~100°C) . Key steps:
Reagent Mixing : Combine the aldehyde-containing indole precursor (e.g., 3-formyl-1H-indole-2-carboxylate) with nucleophilic reagents (e.g., aminothiazoles) in acetic acid.
Catalysis : Sodium acetate (0.1 mol per 0.11 mol substrate) enhances reaction efficiency by maintaining pH.
Purification : Filter the crystalline precipitate, wash sequentially with acetic acid, water, ethanol, and diethyl ether, then recrystallize (e.g., DMF/acetic acid mixture) .
Table 1 : Representative Reaction Parameters
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Time | 2.5–5 hours | |
| Temperature | 100–110°C (reflux) | |
| Catalyst | Sodium acetate | |
| Solvent | Acetic acid |
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
Purity assessment combines chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) : Used to confirm >97.0% purity (as in related indole esters) .
- GC-MS : Ideal for detecting methyl ester derivatives (e.g., fatty acid methyl esters in liver/plasma samples) via retention time matching and library spectra comparison (>90% quality match threshold) .
- 1H/13C NMR : Critical for verifying indole core structure, esterification, and hydrochloride salt formation.
Advanced Tip : For trace impurities, use tandem MS (LC-MS/MS) to identify byproducts from incomplete reactions or degradation .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Commercial batches may differ in HCl salt stoichiometry or residual solvents. Replicate experiments with in-house synthesized batches (using methods) to control quality.
- Pharmacokinetic Factors : Route-dependent efficacy (e.g., oral vs. intraperitoneal administration reducing serotonin levels by 50–85% in mice ). Design dose-response studies with rigorous controls.
- Assay Conditions : Enzyme inhibition assays (e.g., ester hydrochlorides in kinase studies ) require standardized pH and co-solvent concentrations.
Table 2 : Case Study – Serotonin Inhibition Variability
| Administration Route | Serotonin Reduction (Hippocampus) | Key Factor |
|---|---|---|
| Oral | 85% | Bioavailability |
| Intraperitoneal | 55% | First-pass metabolism |
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Reaction Time Optimization : Pilot studies show extending reflux beyond 3 hours (up to 5 hours) increases yield but risks side reactions (e.g., over-acetylation) .
- Solvent Screening : Replace acetic acid with mixed solvents (e.g., ethanol/water) to improve solubility of intermediates.
- Catalyst Loading : Incremental sodium acetate addition (0.05–0.15 mol) balances reaction rate and cost .
Advanced: How is this compound applied in neuropharmacology research?
Methodological Answer:
As a serotonin synthesis inhibitor (similar to PCPA methyl ester hydrochloride ):
In Vivo Models : Administer 250–500 mg/kg orally in mice to deplete central serotonin (validate via HPLC-ECD).
Behavioral Assays : Pair with forced swim tests or elevated plus mazes to study depression/anxiety pathways.
Mechanistic Studies : Use CRISPR-modified cell lines to probe interactions with tryptophan hydroxylase isoforms.
Critical Note : Monitor off-target effects (e.g., gastrointestinal distress) via histopathology .
Basic: What are the storage and stability requirements?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
